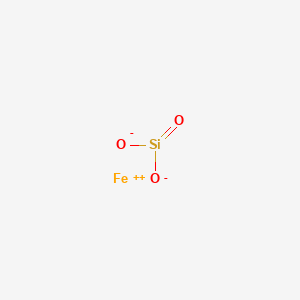

dioxido(oxo)silane;iron(2+)

Description

Dioxido(oxo)silane;iron(2+), also termed iron(2+) oxosilanediolate (CAS: 10179-73-4), is a coordination compound comprising an iron(II) cation bound to a siloxane-derived anion. Its structure involves a central silicon atom bonded to two oxo (O²⁻) and two dioxo (O⁻) groups, forming a tetrahedral geometry around silicon .

This compound is primarily used in industrial applications, such as catalysis or material synthesis, though explicit details about its reactivity and applications are sparse in the literature . Safety data sheets highlight its stability under recommended storage conditions, with precautions for handling to avoid inhalation or skin contact .

Propriétés

Numéro CAS |

13478-48-3 |

|---|---|

Formule moléculaire |

FeO3Si |

Poids moléculaire |

131.93 g/mol |

Nom IUPAC |

dioxido(oxo)silane;iron(2+) |

InChI |

InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |

Clé InChI |

FODLPBMIZWWYLG-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Fe+2] |

SMILES canonique |

[O-][Si](=O)[O-].[Fe+2] |

Autres numéros CAS |

13478-48-3 10179-73-4 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of silicic acid (H4SiO4), iron(2++) salt (1:2) typically involves the reaction of silicic acid with a ferrous salt, such as ferrous sulfate or ferrous chloride. The reaction is carried out in an aqueous medium, where the silicic acid and ferrous ions combine to form the desired compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of silicic acid (H4SiO4), iron(2++) salt (1:2) may involve large-scale reactions using similar principles as the laboratory synthesis. The raw materials, such as silicic acid and ferrous salts, are mixed in large reactors, and the reaction conditions are optimized for maximum yield and purity. The resulting compound is then purified and dried for further use.

Analyse Des Réactions Chimiques

Types of Reactions

dioxido(oxo)silane;iron(2+) can undergo various types of chemical reactions, including:

Oxidation: The ferrous ions in the compound can be oxidized to ferric ions (iron(3++)).

Reduction: The compound can act as a reducing agent in certain reactions.

Substitution: The silicic acid component can participate in substitution reactions with other silicates or silicic acids.

Common Reagents and Conditions

Common reagents used in reactions involving silicic acid (H4SiO4), iron(2++) salt (1:2) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and other silicates. The reaction conditions, such as temperature, pH, and solvent, are chosen based on the specific reaction being carried out.

Major Products Formed

The major products formed from reactions involving silicic acid (H4SiO4), iron(2++) salt (1:2) depend on the type of reaction. For example, oxidation reactions may produce ferric silicates, while reduction reactions may yield elemental iron and silicic acid.

Applications De Recherche Scientifique

dioxido(oxo)silane;iron(2+) has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various iron-silicate compounds.

Biology: Investigated for its potential role in biological systems, such as iron transport and storage.

Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of materials with specific properties, such as catalysts and adsorbents.

Mécanisme D'action

The mechanism of action of silicic acid (H4SiO4), iron(2++) salt (1:2) involves the interaction of the ferrous ions with other molecules or ions. The ferrous ions can participate in redox reactions, acting as either an oxidizing or reducing agent. The silicic acid component can form complexes with other silicates, influencing the overall reactivity and stability of the compound.

Comparaison Avec Des Composés Similaires

Metal-Siloxane Complexes

Dioxido(oxo)silane;iron(2+) belongs to a broader class of metallasiloxanes , which integrate metal ions with siloxane frameworks. Key analogs include:

Key Differences :

- Ionic vs. Covalent Bonding : Lead and lithium silicates exhibit ionic bonding due to the metals’ low electronegativity, whereas titanium-siloxane hybrids (e.g., ) show covalent character, influencing their thermal and electronic properties.

- Reactivity : Titanium-siloxane complexes demonstrate redox activity in DSSCs, unlike iron(2+) oxosilanediolate, which lacks reported electrochemical data .

Iron-Oxo Complexes in Different Oxidation States

Iron(2+) oxosilanediolate can be contrasted with iron(IV)-oxo complexes , which are pivotal in oxidation catalysis:

Key Differences :

- Oxidation State : Iron(IV)-oxo species are potent oxidants due to their high oxidation state, whereas iron(2+) oxosilanediolate is less reactive under standard conditions.

- Bond Strength: Fe=O bonds in Fe(IV)-oxo complexes (1.646 Å) are shorter and stronger than Fe–O bonds in siloxane complexes, influencing catalytic turnover.

Silicon-Oxygen Frameworks

Siloxane-based compounds share structural motifs but differ in metal integration:

Key Differences :

- Dimensionality : Disiloxanes are linear or cyclic, while dioxido(oxo)silane;iron(2+) likely forms a 3D lattice.

- Functionality : Silica’s inertness contrasts with metallasiloxanes’ reactivity, which is modulated by the metal center (e.g., Fe²⁺ vs. Ti⁴⁺).

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.